![molecular formula C17H16N2O2 B3896715 1,3-dibenzoylimidazolidine CAS No. 49738-18-3](/img/structure/B3896715.png)
1,3-dibenzoylimidazolidine
Overview
Description
1,3-Dibenzoylimidazolidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is a derivative of imidazolidine, featuring two benzoyl groups attached to the nitrogen atoms in the imidazolidine ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzoylimidazolidine can be synthesized through the reaction of imidazolidine-2-thione with benzoyl chloride. The reaction typically involves the following steps:
- Dissolving imidazolidine-2-thione in a suitable solvent, such as ethanol.
- Adding benzoyl chloride to the solution under controlled temperature conditions.
- Allowing the reaction to proceed, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted imidazolidine derivatives .
Scientific Research Applications
Hsp90 Inhibition
One of the most significant applications of 1,3-dibenzoylimidazolidine derivatives is their role as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein involved in the stabilization and maturation of numerous client proteins, many of which are implicated in cancer progression. Recent studies have identified a series of compounds based on the imidazolidine scaffold that exhibit promising inhibitory effects against Hsp90.
- Binding Affinity : For instance, a study highlighted that a specific derivative exhibited a binding affinity to Hsp90α with an IC50 value of 12 nM, indicating strong inhibitory potential .
- Anti-Cancer Activity : The same compound demonstrated anti-proliferative effects on human breast adenocarcinoma (MCF-7) and lung epithelial (A549) cell lines with IC50 values of 21.58 μM and 31.22 μM, respectively . These findings suggest that modifications to the imidazolidine structure can enhance anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of an N-benzyl group is crucial for the anti-cancer activity of 1,3-dibenzoylimidazolidines. Variations in aryl groups attached to the imidazolidine core can lead to different biological activities, enabling the design of more potent compounds .
Synthetic Methods
The synthesis of this compound typically involves the condensation of N,N'-dibenzyl ethylenediamine with various aryl aldehydes. This method allows for the generation of diverse derivatives with tailored properties for specific applications .
- Yield and Purity : The synthesis process often results in high yields and purity levels, making these compounds suitable for further biological evaluation.
Structural Insights
The imidazolidine ring adopts a twisted conformation in its crystal structure, which is essential for its biological activity. The molecular interactions within this conformation contribute to its binding affinity to target proteins like Hsp90 .
In Vitro Studies
Numerous studies have evaluated the anti-proliferative effects of 1,3-dibenzoylimidazolidines using MTT assays on cancer cell lines:
- MCF-7 Cell Line : A compound from this class showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- A549 Cell Line : Similar results were observed, confirming the potential utility of these compounds in cancer therapy .
Novel Drug Design
The ongoing research into 1,3-dibenzoylimidazolidines emphasizes their potential in novel drug design targeting Hsp90 and possibly other pathways involved in cancer progression . The development of more stable analogs may lead to improved efficacy and reduced side effects compared to existing therapies.
Mechanism of Action
The mechanism of action of 1,3-dibenzoylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. These interactions can modulate various biochemical pathways, leading to its observed biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzoylimidazolidine-2-thione: This compound is structurally similar but contains a thione group instead of a carbonyl group.
1,3-Dibenzoyl-3,4,5,6-tetrahydropyrimidine-2-thione: Another similar compound with a tetrahydropyrimidine ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two benzoyl groups and the imidazolidine ring. These characteristics confer distinct reactivity and stability, making it valuable for various applications in research and industry .
Biological Activity
1,3-Dibenzoylimidazolidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazolidine family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The compound can be represented structurally as follows:
Molecular Weight: 270.29 g/mol
Melting Point: Approximately 130 °C
Hsp90 Inhibition
Recent studies have identified this compound as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stabilization of various oncoproteins. The inhibition of Hsp90 leads to the degradation of client proteins such as Her2, which is crucial in cancer cell proliferation.
- Binding Affinity: The compound exhibits a high binding affinity to Hsp90α with an IC50 value of approximately 12 nM.
- Anti-proliferative Activity: It has shown significant anti-proliferative effects on cancer cell lines, including MCF-7 (IC50 = 21.58 μM) and A549 (IC50 = 31.22 μM) .
Biological Activities
-
Anticancer Activity:
- Case Study: A series of derivatives based on this compound were synthesized and tested for their anti-cancer properties. The results indicated a significant decrease in cell viability in treated groups compared to controls.
- Structure-Activity Relationship (SAR): Modifications to the benzyl groups influenced the anticancer efficacy; larger substituents enhanced hydrophobic interactions with Hsp90 .
- Antimicrobial Activity:
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Target Protein | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | Hsp90α | 12 | Inhibitor |
Compound 4a | MCF-7 | 21.58 | Anti-proliferative |
Compound 4b | A549 | 31.22 | Anti-proliferative |
Compound X | S. aureus | <10 | Antimicrobial |
Properties
IUPAC Name |
(3-benzoylimidazolidin-1-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(14-7-3-1-4-8-14)18-11-12-19(13-18)17(21)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSXZSKQKQGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306058 | |
Record name | STK212557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49738-18-3 | |
Record name | NSC173946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK212557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.